![molecular formula C23H20F6N4O2 B2657743 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 1025724-72-4](/img/structure/B2657743.png)

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

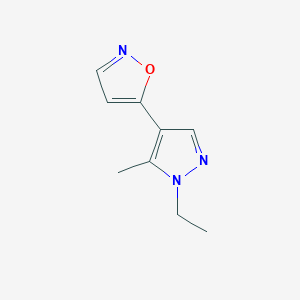

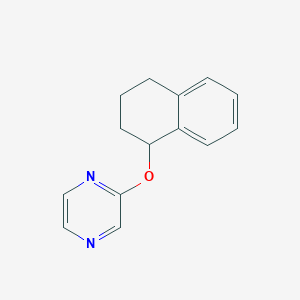

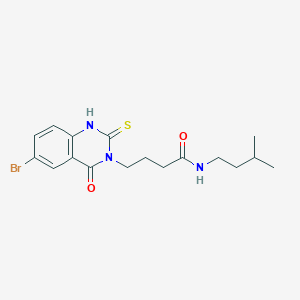

The compound “1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and a piperidine ring. The 3,5-bis(trifluoromethyl)phenyl group is a common motif in medicinal chemistry due to its ability to modulate the electronic properties of a molecule .

Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids

A study on novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives revealed their potent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans. One compound exhibited significant biofilm inhibition activities surpassing Ciprofloxacin and showed excellent MurB enzyme inhibitory activity, which could have implications for bacterial resistance management (Mekky & Sanad, 2020).

Antiviral and Cytotoxic Agents

Another research explored the antiviral and antitumor activities of 3,5-bis(arylidene)-4-piperidones and their fused pyridines. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with a broad spectrum of antitumor activity, indicating potential for developing new therapeutic agents (El-Subbagh et al., 2000).

Aurora Kinase Inhibitor

Research on Aurora kinase inhibitors identified compounds that could be useful in treating cancer due to their ability to inhibit Aurora A. This discovery opens the door to developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibitor

A study identified potent and orally available glycine transporter 1 (GlyT1) inhibitors, showcasing their potential in modulating neurotransmitter systems for therapeutic purposes (Yamamoto et al., 2016).

CB1 Receptors Imaging Agent

The synthesis and evaluation of a potential imaging agent for CB1 receptors using PET technology highlight the importance of such compounds in studying and understanding cannabinoid receptor distribution and function in the brain (Kumar et al., 2004).

Future Directions

properties

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F6N4O2/c24-22(25,26)17-8-14(9-18(11-17)23(27,28)29)13-32-6-4-15(5-7-32)20-12-21(31-30-20)16-2-1-3-19(10-16)33(34)35/h1-3,8-12,15H,4-7,13H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLKTRTXQJHMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)

![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)

![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)